(4-Bromo-2-fluoro-6-methylphenyl)(piperidin-1-yl)methanone
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Overview
Description
(4-Bromo-2-fluoro-6-methylphenyl)(piperidin-1-yl)methanone is an organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluoro-6-methylphenyl)(piperidin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluoro-6-methylbenzaldehyde and piperidine.
Formation of Intermediate: The aldehyde group of 4-bromo-2-fluoro-6-methylbenzaldehyde is reacted with piperidine under basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-fluoro-6-methylphenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.
Hydrolysis: The methanone group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the piperidine ring.
Reduction: Reducing agents such as lithium aluminum hydride can be used for reduction reactions.
Major Products
Substitution: Substitution of the bromine atom can yield various derivatives depending on the nucleophile used.
Oxidation: Oxidation of the piperidine ring can lead to the formation of N-oxide derivatives.
Reduction: Reduction can yield secondary amines or alcohols depending on the reaction conditions.
Scientific Research Applications
(4-Bromo-2-fluoro-6-methylphenyl)(piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (4-Bromo-2-fluoro-6-methylphenyl)(piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance binding affinity and specificity, while the aromatic ring can facilitate interactions with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-2-fluoro-6-methylphenyl)(piperidin-1-yl)methanone
- (4-Bromo-2-fluoro-6-methylphenyl)(morpholin-4-yl)methanone
- (4-Bromo-2-fluoro-6-methylphenyl)(pyrrolidin-1-yl)methanone
Uniqueness
(4-Bromo-2-fluoro-6-methylphenyl)(piperidin-1-yl)methanone is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which can significantly influence its reactivity and interactions with biological targets. The piperidine ring also provides a versatile scaffold for further functionalization, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
(4-bromo-2-fluoro-6-methylphenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO/c1-9-7-10(14)8-11(15)12(9)13(17)16-5-3-2-4-6-16/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVSCHKLPDBVSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)N2CCCCC2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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